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Compound of Interest

5-Bromo-2-(difluoromethoxy)-4-
Compound Name:
methylpyridine

Cat. No.: B1439606

5-Bromo-2-(difluoromethoxy)-4-methylpyridine is a specialized heterocyclic compound that
stands at the intersection of two powerful strategies in drug design: the utility of the bromo-
pyridine scaffold for carbon-carbon bond formation and the advantageous physicochemical
properties of the difluoromethoxy group. This guide provides a comprehensive technical
overview for researchers, chemists, and drug development professionals. A critical initial finding
is that 5-Bromo-2-(difluoromethoxy)-4-methylpyridine is not a readily available, off-the-shelf
compound. Its value lies in its potential as a custom-synthesized intermediate, derived from
commercially available precursors. This document will therefore focus on its synthesis,
predicted properties, and strategic applications in research and development.

Part 1: Commercial Availability & Strategic
Precursors

While the target compound is not a stock item, its synthesis is highly feasible due to the
commercial availability of its direct precursor, 5-Bromo-2-hydroxy-4-methylpyridine. This
pyridinone is the logical and most efficient starting point for the introduction of the
difluoromethoxy moiety. Researchers can also procure other structurally related pyridines to
serve as alternative starting points or as comparative analogs in their studies.

Table 1: Key Commercial Precursors and Related Building Blocks
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Compound
Name

5-Bromo-2-
hydroxy-4-
methylpyridine

CAS Number

164513-38-6

Molecular
Formula

CesHeBrNO

Typical
Supplier(s)

TCI, various
fine chemical
suppliers[1][2]

Notes

The primary
and most
direct
precursor for
synthesis.
Exists in
tautomeric
equilibrium
with its
pyridone form.

5-Bromo-2-
chloro-4-

methylpyridine

778611-64-6

CeHsBrCIN

TCI, Chem-
Impex[3][4]

An alternative
precursor,
though
conversion to the
target would
require a
nucleophilic
substitution to
install the
hydroxyl group
first.

| 2-Amino-5-bromo-4-methylpyridine | 98198-48-2 | CeH7BrN2 | Sigma-Aldrich | A useful analog

for comparative studies or for diversification via diazotization reactions. |

Part 2: Proposed Synthesis and Mechanistic

Rationale

The most direct and well-precedented route to obtaining 5-Bromo-2-(difluoromethoxy)-4-

methylpyridine is through the O-difluoromethylation of its corresponding pyridinol/pyridinone

precursor. This transformation leverages reagents designed to generate difluorocarbene (:CF2)

or an equivalent electrophilic "CFz2H" species, which is readily trapped by the nucleophilic

pyridinolate anion.
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Causality of Experimental Design

The choice of 5-Bromo-2-hydroxy-4-methylpyridine as the starting material is strategic. The
acidic proton of the hydroxyl group (or the N-H in the pyridone tautomer) is easily removed by a
suitable base to form a highly nucleophilic anion. This anion readily attacks electrophilic
difluorocarbene, which can be generated in situ from various stable precursors, driving the
reaction to completion. This method avoids the handling of hazardous, gaseous fluorinating
agents.[5]

Diagram of Proposed Synthetic Pathway

1. Base (e.g., KOH, K2COs)
2. Difluoromethylating Agent
(e.g., HCF20Tf, CICF2CO2Na)

Click to download full resolution via product page

Caption: Proposed synthesis of the target compound via O-difluoromethylation.

Detailed Experimental Protocol: O-Difluoromethylation

This protocol is a representative procedure based on established literature methods for the
difluoromethylation of phenols and heterocyclic alcohols.[6] Researchers should perform their
own optimization.

o Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an
inert atmosphere (e.g., Nitrogen or Argon), add 5-Bromo-2-hydroxy-4-methylpyridine (1.0

eq).

e Solvent and Base: Add a suitable polar aprotic solvent such as DMF or acetonitrile. Add a
strong base (e.g., Potassium Hydroxide, 2.0-3.0 eq) and stir the resulting suspension at
room temperature for 30 minutes to ensure complete formation of the pyridinolate salt.

 Difluoromethylation: Cool the mixture to O °C in an ice bath. Slowly add the
difluoromethylating agent. A common and effective choice is sodium chlorodifluoroacetate
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(CICF2CO2Na, 2.0-3.0 eq), which decarboxylates upon heating to generate difluorocarbene
in situ. Alternatively, difluoromethyl triflate (HCF20Tf) can be used at low temperatures.[6]

o Reaction: After addition, allow the reaction to warm to room temperature and then heat to 80-
100 °C (if using CICF2CO:2Na) for 2-4 hours. Monitor the reaction progress by TLC or LC-
MS.

e Workup: Upon completion, cool the reaction mixture to room temperature and quench by
slowly adding water.

o Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate)
three times. Combine the organic layers.

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate (Naz2S0ea.), filter, and concentrate under reduced pressure. The resulting crude
product can be purified by column chromatography on silica gel to yield the pure 5-Bromo-2-
(difluoromethoxy)-4-methylpyridine.

Part 3: Physicochemical Properties and Safety

As the target compound is not commercially cataloged, its experimental data is unavailable.
However, its properties can be estimated, and the data for its key precursor is well-
documented.

Table 2: Physicochemical Data of Key Precursor

Value for 5-Bromo-2-hydroxy-4-

Property methylpyridine

CAS Number 164513-38-6[1]

Molecular Weight 188.02 g/mol [2]

Appearance White to off-white powder/solid[1]
Purity >98.0% (typical)[1]

XLogP3 0.5[2]

Hydrogen Bond Donor Count 12]
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| Hydrogen Bond Acceptor Count | 1[2] |

For the target compound, 5-Bromo-2-(difluoromethoxy)-4-methylpyridine, the introduction of
the -OCF2zH group is expected to increase the molecular weight to approximately 238.03 g/mol
and significantly increase its lipophilicity (LogP).

Safety and Handling

o General: Handle this compound in a well-ventilated fume hood. Wear appropriate personal
protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant
gloves.

o Hazards: Brominated pyridines should be treated as potentially toxic and irritant. Avoid
inhalation, ingestion, and contact with skin and eyes. The precursor, 5-Bromo-2-hydroxy-4-
methylpyridine, is listed as harmful if swallowed.[2]

o Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert
atmosphere to prevent degradation.

Part 4: Applications in Research & Drug
Development

The true value of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine lies in its bifunctional
nature, making it a highly versatile scaffold for building complex molecules in drug discovery
programs.

A. The Bromo Group: A Handle for Cross-Coupling

The bromine atom at the 5-position of the pyridine ring is a prime functional group for
palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7]
This reaction allows for the formation of a new carbon-carbon bond by coupling the pyridine
scaffold with a wide variety of boronic acids or esters.[8] This enables the systematic
exploration of the chemical space around the core, a fundamental activity in structure-activity
relationship (SAR) studies.

Diagram of Suzuki Coupling Application
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| l Pd Catalyst (e.g., Pd(PPhs)a) L 5-Aryl/Alkyl-2-(difluoromethoxy)-
SUIRED Base (e.g., K2COs) 4-methylpyridine
Aryl/Alkyl Boronic Acid

(R-B(OH)2)

Click to download full resolution via product page

Caption: Suzuki coupling using the target compound as a scaffold.

Experimental Workflow: Suzuki Coupling Protocol

e Reaction Setup: In a reaction vial, combine 5-Bromo-2-(difluoromethoxy)-4-
methylpyridine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such
as Pd(PPhs)4 (0.02-0.05 eq), and a base like K2COs or KzPOa (2.0-3.0 eq).

e Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-
dioxane or toluene and water (e.g., 4:1 ratio).

» Reaction: Seal the vial and heat the mixture with stirring at 80-110 °C for 4-12 hours, or until
the starting material is consumed (monitored by LC-MS).

» Workup and Purification: Cool the reaction, dilute with water, and extract with an organic
solvent. Purify the crude product via flash chromatography to obtain the desired coupled

product.

B. The Difluoromethoxy Group: A Privileged Bioisostere

The strategic incorporation of the difluoromethoxy (-OCFzH) group is a modern tactic to
enhance drug-like properties.[9] Its benefits are multifaceted:

o Metabolic Stability: The C-F bonds are significantly stronger than C-H bonds, making the -
OCF2zH group highly resistant to oxidative metabolism compared to a traditional methoxy (-
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OCHs) group, which is prone to O-demethylation. This can increase the half-life of a drug
candidate.[10]

e Lipophilicity Tuning: The -OCFzH group increases lipophilicity more than a methoxy group
but less than a trifluoromethoxy (-OCFs) group, offering a fine-tuning mechanism to optimize
a compound's solubility and permeability profile.[10]

e Hydrogen Bond Donor: Uniquely, the polarized C-H bond in the -OCF2zH group can act as a
weak hydrogen bond donor. This allows it to serve as a bioisostere for hydroxyl (-OH) or thiol
(-SH) groups, potentially forming new, favorable interactions with a biological target while
improving metabolic stability.[10]

Conclusion

5-Bromo-2-(difluoromethoxy)-4-methylpyridine represents a high-value, custom-synthesis
building block for researchers in medicinal chemistry and drug discovery. While not
commercially available off-the-shelf, a clear and efficient synthetic pathway exists from the
readily available precursor, 5-Bromo-2-hydroxy-4-methylpyridine. Its true power is unlocked in
its application as a bifunctional scaffold: the bromo substituent provides a reliable handle for
diversification via cross-coupling chemistry, while the difluoromethoxy group imparts a suite of
desirable physicochemical properties known to enhance metabolic stability and modulate target
engagement. The strategic use of this intermediate can accelerate the development of novel
therapeutics by enabling the rapid synthesis of diverse and highly functionalized compound
libraries.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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